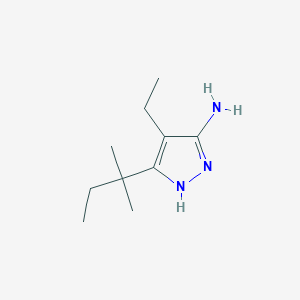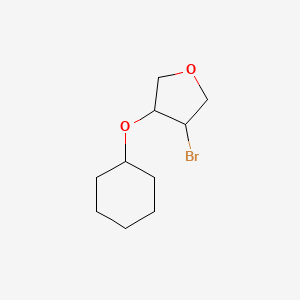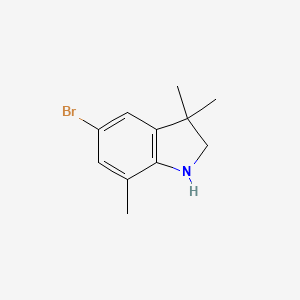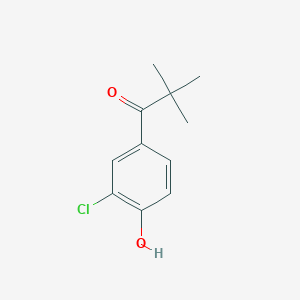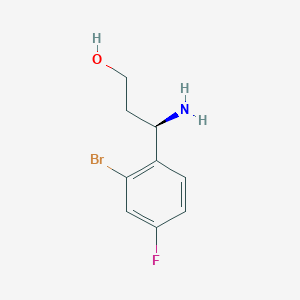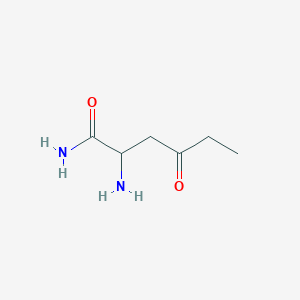![molecular formula C7H9BrN6 B13312625 5-Bromo-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13312625.png)
5-Bromo-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both pyrazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Formation of the Triazole Ring: The triazole ring is formed by reacting an appropriate hydrazide with a nitrile under acidic conditions.
Coupling Reaction: Finally, the pyrazole and triazole rings are coupled together using a suitable linker, such as a methyl group, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Cyclization Reactions: Catalysts such as palladium on carbon (Pd/C) and bases like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signal transduction pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methyl-1H-pyrazole: Similar in structure but lacks the triazole ring.
1-Methyl-4-bromopyrazole: Another similar compound with a different substitution pattern on the pyrazole ring.
4-Bromo-1H-pyrazole: Lacks the methyl group and triazole ring.
Uniqueness
5-Bromo-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both pyrazole and triazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H9BrN6 |
|---|---|
Molecular Weight |
257.09 g/mol |
IUPAC Name |
5-bromo-1-[(1-methylpyrazol-4-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H9BrN6/c1-13-3-5(2-10-13)4-14-6(8)11-7(9)12-14/h2-3H,4H2,1H3,(H2,9,12) |
InChI Key |
NSXQDIQDDXKTFT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


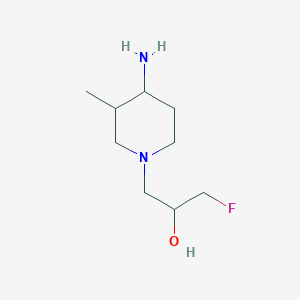
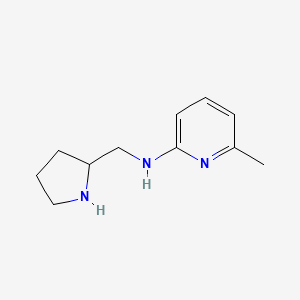
![9-Thia-1-azaspiro[5.5]undecane](/img/structure/B13312562.png)
![2-[(2,2,2-Trifluoroethyl)amino]acetonitrile](/img/structure/B13312564.png)
